2,4,6-Tris(3,4-difluorophenyl)boroxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

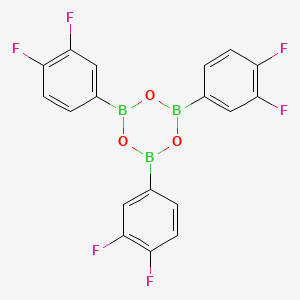

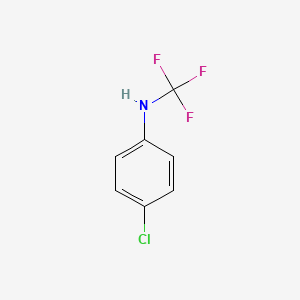

2,4,6-Tris(3,4-difluorophenyl)boroxin is a chemical compound with the molecular formula C18H9B3F6O3 and a molecular weight of 419.69 . It is also known by alternate names such as 3,4-Difluorophenylboronic Anhydride and Tris(3,4-difluorophenyl)cycloboroxane .

Molecular Structure Analysis

The molecular structure of this compound is characterized by three 3,4-difluorophenyl groups attached to a boroxin ring . The boroxin ring, a cyclic structure composed of three boron atoms and three oxygen atoms, is a key feature of this compound.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4,6-Tris(3,4-difluorophenyl)boroxin, focusing on six unique applications:

Catalysis in Organic Synthesis

This compound is widely used as a catalyst in various organic reactions. Its boron-containing structure makes it effective in facilitating Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules . This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Electrolyte Additive in Lithium-Ion Batteries

This compound has been explored as an electrolyte additive to enhance the performance of lithium-ion batteries. It helps improve the stability of the electrode-electrolyte interface, leading to better cycling performance and higher capacity retention . This is especially important for high-voltage cathode materials like lithium cobalt oxide (LCO).

Fluorescent Probes in Biological Imaging

Due to its unique chemical structure, this compound can be used to develop fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and diagnosing diseases at the molecular level . The compound’s fluorine atoms enhance the fluorescence properties, making it a valuable tool in bioimaging.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable boron-oxygen bonds makes it useful in creating complex drug molecules . This application is critical in the development of new medications with improved efficacy and safety profiles.

Safety and Hazards

Propriétés

IUPAC Name |

2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9B3F6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMDENYWDSJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)F)F)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9B3F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate](/img/structure/B2848161.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848167.png)

![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/no-structure.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2848172.png)

![Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2848174.png)

![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)